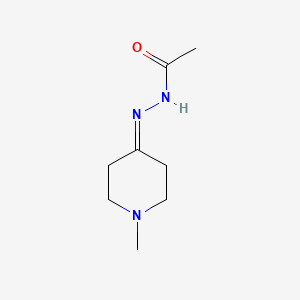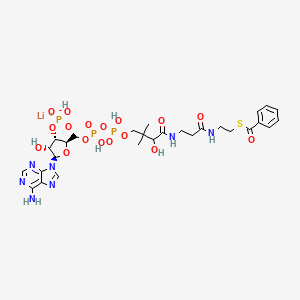
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.
Métodos De Preparación
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the quinoline ring to a fully saturated quinoline. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce 1-ethyl-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
InChI |
InChI=1S/C12H17NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8,14H,2-4,7,9H2,1H3 |
Clave InChI |
YANWVIOAQCULDU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



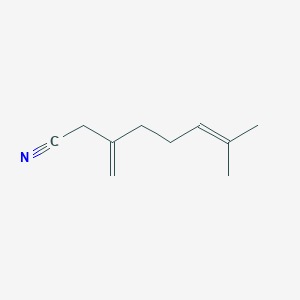
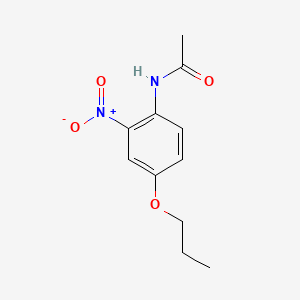

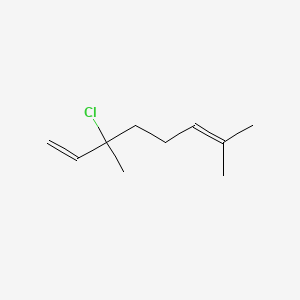
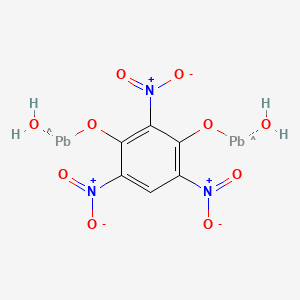
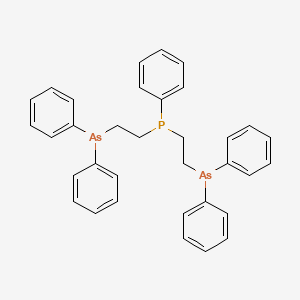
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
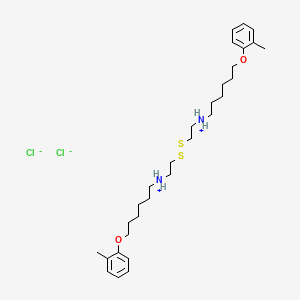
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
